1-(3-Methylisothiazol-5-yl)ethanone

Description

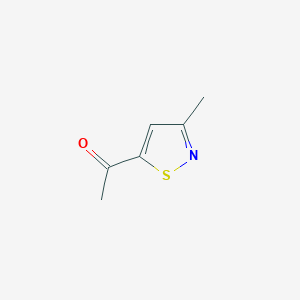

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methyl-1,2-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCKFIGYKOLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90724-49-5 | |

| Record name | 1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Methylisothiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3-Methylisothiazol-5-yl)ethanone (CAS Number: 90724-49-5), a heterocyclic ketone with potential applications in medicinal chemistry and drug development. This document collates available data on its molecular structure, physicochemical properties, reactivity, and safety profile. While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this guide also discusses general characteristics and experimental methodologies relevant to the isothiazole class of compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, highlighting areas where further investigation is warranted.

Chemical Identity and Physical Properties

This compound is a substituted isothiazole with the molecular formula C₆H₇NOS.[1] The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. The presence of the methyl and acetyl groups influences its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | PubChem[1] |

| Molecular Weight | 141.19 g/mol | PubChem[1] |

| CAS Number | 90724-49-5 | PubChem[1] |

| IUPAC Name | 1-(3-methyl-1,2-thiazol-5-yl)ethanone | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available | |

| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the chemical structure, the expected spectral characteristics can be predicted.

-

¹H NMR: Protons on the methyl and acetyl groups, as well as the proton on the isothiazole ring, would exhibit characteristic chemical shifts.

-

¹³C NMR: Distinct signals for the carbons in the isothiazole ring, the methyl group, and the acetyl group would be expected.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C=N (isothiazole ring) functional groups would be prominent.

-

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of similar thiazole derivatives often employs methods such as the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic approach could involve the reaction of a suitable thioamide with an α-haloketone.

The reactivity of the isothiazole ring, often characterized by its susceptibility to nucleophilic attack, is a key feature of this class of compounds. The acetyl group provides a reactive site for various chemical transformations, making it a useful intermediate for the synthesis of more complex molecules. Isothiazole derivatives are known to be building blocks in the synthesis of various bioactive molecules, including antimicrobial and anti-inflammatory agents.

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. However, the following outlines general methodologies used for the analysis of related isothiazolinone compounds, which could be adapted for this specific molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of isothiazolinones. A typical protocol would involve:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Sample Preparation: Dissolving a known quantity of the compound in a suitable solvent, followed by filtration before injection.

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of isothiazolinones, sometimes requiring derivatization.

-

Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase.

-

Carrier Gas: Typically helium or nitrogen.

-

Temperature Program: A programmed temperature ramp to ensure separation of the analyte from any impurities.

-

Sample Preparation: Dissolving the sample in a volatile organic solvent. Derivatization may be necessary to improve volatility and thermal stability.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of isothiazole derivatives has been investigated for a range of biological activities.

Isothiazole-containing compounds have been explored for their potential as:

-

Antimicrobial agents: The isothiazole ring is a core component of some biocides.

-

Anti-inflammatory agents: Certain thiazole derivatives have shown anti-inflammatory properties.

-

Anticancer agents: The thiazole scaffold is present in some compounds investigated for their anticancer activity.

The biological effects of isothiazoles are often attributed to the reactivity of the sulfur atom and the overall electronic properties of the heterocyclic ring, which can allow for interactions with biological macromolecules.

Safety and Handling

Based on available GHS classifications for this compound, the compound is considered hazardous.[1]

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery and development. This technical guide has summarized the currently available information on its chemical and physical properties. However, there are significant gaps in the experimental data, particularly concerning its physical properties, detailed synthetic and analytical protocols, and, most importantly, its biological activity.

Future research should focus on:

-

The experimental determination of its key physical properties.

-

The development and publication of robust and reproducible synthetic and analytical methods.

-

Screening for biological activity against various targets to elucidate its potential therapeutic applications and mechanism of action.

Such studies will be crucial in fully characterizing this compound and determining its value as a lead compound or intermediate in drug development programs.

References

An In-depth Technical Guide to 1-(3-Methylisothiazol-5-yl)ethanone (CAS 90724-49-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylisothiazol-5-yl)ethanone, with CAS number 90724-49-5, is a heterocyclic ketone containing a core isothiazole ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by isothiazole derivatives. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its physicochemical properties, potential synthetic routes, and its prospective role as a building block in the development of novel therapeutic agents. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates known information on related structures to provide a foundational understanding for researchers.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol .[1] The structural and key physicochemical properties are summarized in the table below. The data presented is primarily computed, as detailed experimental values are not widely reported.

| Property | Value | Source |

| CAS Number | 90724-49-5 | PubChem[1] |

| Molecular Formula | C6H7NOS | PubChem[1] |

| Molecular Weight | 141.19 g/mol | PubChem[1] |

| IUPAC Name | 1-(3-methyl-1,2-thiazol-5-yl)ethanone | PubChem[1] |

| Canonical SMILES | CC1=NSC(=C1)C(=O)C | PubChem[1] |

| InChI | InChI=1S/C6H7NOS/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3 | PubChem[1] |

| InChIKey | AZTCKFIGYKOLKV-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 1.4 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

| Computed Exact Mass | 141.02483502 g/mol | PubChem[1] |

| Computed Monoisotopic Mass | 141.02483502 g/mol | PubChem[1] |

| Computed Topological Polar Surface Area | 58.2 Ų | PubChem[1] |

| Computed Heavy Atom Count | 9 | PubChem[1] |

Synthesis and Manufacturing

Potential Synthetic Pathways

One plausible approach involves the acylation of a pre-formed 3-methylisothiazole ring. A Friedel-Crafts acylation or a related reaction could be employed to introduce the acetyl group at the 5-position of the isothiazole ring.[2][3][4][5]

Another potential route mentioned in a review on isothiazole synthesis involves the reaction of 2,5-disubstituted furans with ethyl carbamate, SOCl2, and pyridine to yield 5-acylisothiazoles.[6] The applicability of this method to the specific synthesis of this compound would require further investigation.

The diagram below illustrates a generalized workflow for a potential Friedel-Crafts acylation approach.

Experimental Considerations

For a Friedel-Crafts type reaction, key experimental parameters to consider would include:

-

Solvent: An inert solvent such as dichloromethane or carbon disulfide is typically used.

-

Temperature: The reaction may require cooling to control exothermicity, followed by heating to drive the reaction to completion.

-

Stoichiometry: The molar ratios of the 3-methylisothiazole, acylating agent, and Lewis acid catalyst would need to be optimized.

-

Work-up: Careful quenching of the reaction mixture, followed by extraction and washing, would be necessary to isolate the crude product.

-

Purification: Purification would likely be achieved through techniques such as column chromatography.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not extensively documented, the isothiazole and thiazole moieties are recognized as important pharmacophores in drug discovery.

General Biological Profile of Isothiazole/Thiazole Derivatives

Derivatives of isothiazole and the isomeric thiazole ring system are known to exhibit a wide range of biological activities, including:

-

Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives are key components in the synthesis of various bioactive molecules with these properties.[7]

-

Enzyme Inhibition: These compounds are utilized in research to study enzyme inhibition and gain insights into metabolic pathways.[7]

-

Agrochemicals: Thiazole derivatives are used in the formulation of pesticides and herbicides.[7]

Potential as a Building Block

Given the established biological relevance of the isothiazole scaffold, this compound can be considered a valuable building block in medicinal chemistry. The ketone functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening. For instance, the ketone could be a precursor for the synthesis of thiosemicarbazones, which are known to possess a range of biological activities.[8]

The logical flow for utilizing this compound in a drug discovery program is outlined below.

Analytical Methods

Specific analytical methods for the characterization and quantification of this compound are not detailed in the available literature. However, standard analytical techniques for organic compounds of this nature would be applicable.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for structural elucidation and purity assessment. While experimental spectra are not available, predicted chemical shifts can be calculated using computational software.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C=N and C=C bonds within the isothiazole ring.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC would be used for monitoring reaction progress and for preliminary purity checks.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of the compound and for quantitative analysis.

-

Gas Chromatography (GC): Depending on the compound's volatility and thermal stability, GC could also be employed for analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS hazard statements from its PubChem entry indicate the following potential hazards:

-

H226: Flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential as a building block in the fields of medicinal chemistry and drug discovery. While detailed experimental protocols and biological data for this specific molecule are currently scarce in the public domain, this guide provides a foundational understanding based on the known chemistry and biological relevance of the isothiazole scaffold. Further research is warranted to fully elucidate its synthetic pathways, characterize its biological activity, and explore its potential applications in the development of novel therapeutic agents. Researchers are encouraged to utilize the information presented herein as a starting point for their investigations into this promising compound.

References

- 1. 1-(3-Methyl-1,2-thiazol-5-yl)ethan-1-one | C6H7NOS | CID 82418072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 3683-63-4 | 1-(3-methyl-isothiazol-5-yl)-ethanone thiosemicarbazone | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

An In-depth Technical Guide to 1-(3-Methylisothiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylisothiazol-5-yl)ethanone is a heterocyclic ketone containing a substituted isothiazole ring. The isothiazole nucleus is a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, most notably their antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound, compiled from available chemical data.

Molecular Structure and Identification

The core structure of this compound features a five-membered isothiazole ring, which is characterized by the presence of one nitrogen and one sulfur atom in adjacent positions. This aromatic ring is substituted with a methyl group at the 3-position and an acetyl group at the 5-position.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methyl-5-acetylisothiazole, 1-(3-Methyl-1,2-thiazol-5-yl)ethanone | [1] |

| CAS Number | 90724-49-5 | [1] |

| Molecular Formula | C₆H₇NOS | [1] |

| SMILES | CC1=NSC(=C1)C(=O)C | [1] |

| InChIKey | AZTCKFIGYKOLKV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions. The properties of this compound have been predicted through computational models.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 141.19 g/mol | [1] |

| XLogP3-AA (Lipophilicity) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 141.02483502 g/mol | [1] |

| Topological Polar Surface Area | 58.2 Ų | [1] |

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the public domain at the time of this report.

For the characterization of this and similar heterocyclic compounds, the following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons on the isothiazole ring, and the aromatic proton on the ring. ¹³C NMR would provide information on the chemical environment of each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ketone, C=N and C=C stretching vibrations within the isothiazole ring, and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.

Synthesis and Reactivity

No detailed experimental protocol for the synthesis of this compound was found in the public domain at the time of this report. However, a general synthetic approach can be inferred from related patent literature.

A plausible synthetic route could involve the cyclization of a β-iminothioamide precursor. For instance, a patent for the synthesis of 5-amino-3-methyl-isothiazole describes the ring-closure of β-iminothiobutyramide using an oxidizing agent[2]. A similar strategy, starting with an appropriately substituted precursor, could potentially yield this compound.

Biological Activity

Specific biological activity data for this compound is not currently available in the public scientific literature. However, the broader class of isothiazolinones is well-documented for its potent antimicrobial properties.

Isothiazolinones, such as methylisothiazolinone, are widely used as biocides and preservatives in various industrial and consumer products[3]. Their mechanism of action generally involves the disruption of essential cellular processes in microorganisms.

Experimental Protocols

Due to the lack of specific experimental data for the target compound, this section provides a generalized workflow for the characterization of a novel chemical entity, which would be applicable to this compound.

Potential Signaling Pathway Involvement

Given the known antimicrobial activity of isothiazolinones, a hypothetical mechanism of action could involve the inhibition of key bacterial enzymes or disruption of cellular membranes. The following diagram illustrates a conceptual pathway for such antibacterial action.

Conclusion

This compound represents a molecule of interest within the broader class of isothiazole derivatives. While detailed experimental data on this specific compound is limited in the public domain, its structural features suggest a potential for biological activity, particularly as an antimicrobial agent. Further research is warranted to synthesize and characterize this compound, and to explore its pharmacological profile. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and chemical sciences.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Methylisothiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 1-(3-methylisothiazol-5-yl)ethanone, a key heterocyclic ketone with applications in medicinal chemistry and drug development. The document provides a comprehensive overview of the most plausible synthetic routes, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction workflows.

Introduction

This compound is a substituted isothiazole, a class of sulfur-nitrogen heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse biological activities. The synthesis of this specific ketone provides a valuable building block for the elaboration into more complex molecules. This guide outlines two principal synthetic strategies: the acylation of a pre-formed 3-methylisothiazole ring and the construction of the acetyl group from a 5-substituted 3-methylisothiazole precursor.

Pathway 1: Synthesis via Grignard Reaction with 3-Methylisothiazole-5-carbonitrile

This pathway is considered the most direct and efficient route, utilizing the commercially available 3-methylisothiazole-5-carbonitrile and a suitable organometallic reagent. The reaction of a Grignard reagent with a nitrile is a well-established method for the synthesis of ketones.

Experimental Protocol

Step 1: Synthesis of 3-Methylisothiazole

While 3-methylisothiazole is commercially available, a synthesis from simpler precursors can be achieved via the oxidative cyclization of β-iminothioamides. A general procedure is outlined below, based on established methods for isothiazole synthesis.

-

Reaction: Oxidative cyclization of β-iminothiobutyramide.

-

Reagents and Materials:

-

β-Iminothiobutyramide

-

An oxidizing agent (e.g., chloramine-T, hydrogen peroxide, or potassium persulfate)[1]

-

Appropriate solvent (e.g., water, ethanol)

-

Sodium hydroxide solution

-

Diethyl ether for extraction

-

Magnesium sulfate for drying

-

-

Procedure:

-

A solution of the oxidizing agent is prepared in the chosen solvent.

-

β-Iminothiobutyramide is added portion-wise to the oxidizing solution under controlled temperature (e.g., ice bath).

-

The reaction mixture is stirred for a specified time (typically several hours) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solution is made alkaline with a sodium hydroxide solution.

-

The aqueous phase is extracted multiple times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-methylisothiazole.

-

Purification can be achieved by distillation.

-

Step 2: Conversion of 3-Methylisothiazole to 3-Methylisothiazole-5-carbonitrile

This step would typically involve halogenation at the 5-position followed by a nucleophilic substitution with a cyanide salt. However, as 3-methylisothiazole-5-carbonitrile is readily available from commercial suppliers, this multi-step process is often bypassed in favor of direct purchase.

Step 3: Grignard Reaction to form this compound

-

Reaction: Nucleophilic addition of methylmagnesium bromide to 3-methylisothiazole-5-carbonitrile, followed by hydrolysis.

-

Reagents and Materials:

-

3-Methylisothiazole-5-carbonitrile

-

Methylmagnesium bromide (Grignard reagent, typically 3.0 M in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

-

-

Procedure: [2]

-

A solution of 3-methylisothiazole-5-carbonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0°C in an ice bath.

-

Methylmagnesium bromide solution is added dropwise via a syringe, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, with reaction progress monitored by TLC.

-

The reaction is then carefully quenched by the slow addition of ice-cold aqueous acid.

-

The resulting mixture is extracted with diethyl ether.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data Summary

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | β-Iminothiobutyramide | Oxidizing Agent | Water/Ethanol | 0 - RT | 2 - 4 | 60-80 |

| 3 | 3-Methylisothiazole-5-carbonitrile | Methylmagnesium bromide | Diethyl Ether/THF | 0 - RT | 2 - 6 | 70-90 |

Note: Yields are representative and can vary based on reaction scale and optimization.

Workflow Diagram

Pathway 2: Synthesis from 3-Methylisothiazole-5-carboxylic Acid

This alternative pathway involves the conversion of a carboxylic acid functional group at the 5-position into the desired acetyl group. This is a multi-step process that offers flexibility but is generally less direct than Pathway 1.

Experimental Protocol

Step 1: Synthesis of 3-Methylisothiazole-5-carboxylic Acid

The synthesis of isothiazole-5-carboxylic acids can be achieved through various methods, including the hydrolysis of the corresponding nitrile or carboxamide.[3]

Step 2: Conversion to 3-Methylisothiazole-5-carbonyl Chloride

-

Reaction: Reaction of the carboxylic acid with a chlorinating agent.

-

Reagents and Materials:

-

3-Methylisothiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[4]

-

A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

-

Procedure:

-

3-Methylisothiazole-5-carboxylic acid is suspended in the anhydrous solvent under an inert atmosphere.

-

Thionyl chloride or oxalyl chloride (with a drop of DMF) is added dropwise at room temperature.

-

The mixture is heated to reflux and stirred for several hours until the evolution of gas ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3-methylisothiazole-5-carbonyl chloride, which is often used immediately in the next step without further purification.

-

Step 3: Reaction with an Organometallic Reagent

To form the ketone, the acid chloride can be reacted with a less reactive organometallic reagent, such as an organocadmium or Gilman (lithium diorganocopper) reagent, to prevent over-addition to form a tertiary alcohol.

-

Reaction: Acylation using an organocuprate reagent.

-

Reagents and Materials:

-

3-Methylisothiazole-5-carbonyl chloride

-

Lithium dimethylcuprate (Gilman reagent), prepared in situ from methyllithium and copper(I) iodide

-

Anhydrous diethyl ether or THF

-

Aqueous ammonium chloride solution for workup

-

-

Procedure:

-

In a separate flask under an inert atmosphere, lithium dimethylcuprate is prepared by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous ether/THF at a low temperature (e.g., -78°C).

-

A solution of 3-methylisothiazole-5-carbonyl chloride in the same anhydrous solvent is added dropwise to the freshly prepared Gilman reagent at low temperature.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether.

-

The organic layer is washed with water and brine, then dried over magnesium sulfate.

-

After filtration and solvent evaporation, the crude product is purified by column chromatography to yield this compound.

-

Quantitative Data Summary

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | 3-Methylisothiazole-5-carboxylic acid | Thionyl Chloride | Toluene | Reflux | 2 - 4 | 85-95 |

| 3 | 3-Methylisothiazole-5-carbonyl chloride | Lithium dimethylcuprate | Diethyl Ether/THF | -78 to RT | 2 - 4 | 60-80 |

Note: Yields are representative and can vary based on reaction scale and optimization.

Workflow Diagram

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Pathway 1, proceeding through a Grignard reaction with the corresponding nitrile, is recommended as the more direct and efficient route, particularly given the commercial availability of the nitrile precursor. Pathway 2, starting from the carboxylic acid, offers a viable alternative, though it involves more synthetic steps. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and workflow diagrams serve as a comprehensive resource for the successful synthesis of this valuable isothiazole derivative.

References

- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

1-(3-Methylisothiazol-5-yl)ethanone IUPAC name

An In-depth Technical Guide to 1-(3-Methylisothiazol-5-yl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound with the common name this compound is systematically named 1-(3-methyl-1,2-thiazol-5-yl)ethanone according to IUPAC nomenclature.[1] It is a member of the isothiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-methyl-1,2-thiazol-5-yl)ethanone is presented in Table 1. These properties have been computationally predicted and are available through public chemical databases.

Table 1: Computed Physicochemical Properties of 1-(3-methyl-1,2-thiazol-5-yl)ethanone

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | PubChem[1] |

| Molecular Weight | 141.19 g/mol | PubChem[1] |

| Exact Mass | 141.02483502 Da | PubChem[1] |

| XLogP3-AA (LogP) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |

| Complexity | 126 | PubChem[1] |

| CAS Number | 90724-49-5 | PubChem[1] |

Synthesis of Isothiazole Derivatives

General Experimental Protocol for Hantzsch Thiazole Synthesis (Example for a related structure)

A common method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. An illustrative protocol for a related compound, 1-(4-methyl-2-(substituted phenyl)thiazol-5-yl)ethan-1-one, is as follows:

-

A solution of an appropriate aryl thioamide is prepared in absolute ethanol and heated.

-

To this hot solution, 3-chloro-2,4-pentanedione is added.

-

The reaction mixture is refluxed for a period of 8 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured into cold water and neutralized with a sodium acetate solution to precipitate the product.

-

The precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the purified product.[2]

The logical workflow for this synthesis is depicted in the following diagram.

Biological Activity and Potential Applications

Isothiazole and its derivatives are known for a wide range of biological activities. The broader class of isothiazolinones, which are structurally related, are potent biocides used as preservatives in various industrial and consumer products.[3]

Antimicrobial Properties

Compounds containing the isothiazole or thiazole nucleus often exhibit significant antimicrobial properties. For instance, derivatives of 1-(thiazol-5-yl)ethanone have been investigated as building blocks for pharmaceuticals targeting bacterial infections.[4] A study on a related benzothiazine derivative, 1–(3–methyl–4H–benzo[2][5]thiazin–2–yl) ethanone, demonstrated antibacterial activity against Vibrio cholerae.[5] The general mechanism of action for isothiazolinone-based biocides involves their ability to penetrate cell membranes and react with intracellular thiols, leading to enzyme inhibition and disruption of cellular respiration.

Potential Signaling Pathway Interaction: TRPA1 Activation

While a specific signaling pathway for this compound has not been elucidated, the related compound Methylisothiazolinone (MIT) has been identified as a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[6] TRPA1 is a non-selective cation channel involved in mediating itch, pain, and neurogenic inflammation. Activation of TRPA1 by MIT leads to an increase in intracellular calcium, which can trigger downstream inflammatory responses. This suggests that other isothiazole derivatives could potentially interact with similar ion channels.

The proposed mechanism of TRPA1 activation by an isothiazolinone like MIT is illustrated in the diagram below.

Summary and Future Directions

This compound is a heterocyclic compound with potential for further investigation, particularly in the areas of medicinal chemistry and material science. Based on the activity of related compounds, it is plausible that this molecule may exhibit antimicrobial properties. Future research should focus on the development of a specific and efficient synthesis protocol, as well as a thorough investigation of its biological activity profile, including its potential interactions with cellular signaling pathways. Such studies will be crucial in determining its utility in drug discovery and other applications.

References

- 1. 1-(3-Methyl-1,2-thiazol-5-yl)ethan-1-one | C6H7NOS | CID 82418072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. bpasjournals.com [bpasjournals.com]

- 6. the-contact-allergen-methylisothiazolinone-mit-is-a-potent-activator-of-the-trpa1-ion-channel - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Acetyl-3-Methylisothiazole and Its Isomeric Analogues

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The isothiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms in a 1,2-relationship, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The introduction of various functional groups, such as acetyl and methyl moieties, can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide focuses on the properties of acetyl-methyl-substituted isothiazoles and their thiazole isomers, providing a foundational understanding for the research and development of new chemical entities in this class.

Physicochemical Properties of Acetyl-Methyl Thiazole and Isothiazole Derivatives

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available data for close isomers and analogues of 5-acetyl-3-methylisothiazole.

Table 1: General Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Acetyl-4-methylthiazole | 38205-55-9 | C₆H₇NOS | 141.19 | Not specified |

| 2-Acetyl-5-methylthiazole | 59303-17-2 | C₆H₇NOS | 141.19 | Oily liquid |

| 5-Acetyl-2-amino-4-methylthiazole | 30748-47-1 | C₆H₈N₂OS | 156.21 | Solid |

| 5-Acetyl-2,4-dimethylthiazole | 38205-60-6 | C₇H₉NOS | 155.22 | Not specified |

| 2-Acetylthiazole | 24295-03-2 | C₅H₅NOS | 127.17 | Solid |

Table 2: Quantitative Physicochemical Data

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Refractive Index (at 20°C) | Density (g/mL at 25°C) |

| 5-Acetyl-4-methylthiazole | Not specified | 228.6 (est.)[2] | 92.0 (est.)[2] | Not specified | Not specified |

| 2-Acetyl-5-methylthiazole | 30.0[3] | 229.0 - 231.0[3] | 95.0[3] | Not specified | Not specified |

| 5-Acetyl-2-amino-4-methylthiazole | 268-272 (dec.)[4] | Not specified | Not applicable[4] | Not specified | Not specified |

| 2-Acetylthiazole | 64.5 - 65.5[5] | 89.0 - 91.0 @ 12 mmHg[5] | 78.0[6] | 1.543-1.550[5] | 1.225-1.229[5] |

Experimental Protocols: Synthesis and Characterization

The synthesis of isothiazole and thiazole derivatives often involves multicomponent reactions or the cyclization of appropriate precursors. The following sections outline general experimental approaches that could be adapted for the synthesis of 5-acetyl-3-methylisothiazole.

General Synthesis of Isothiazole Derivatives

A common strategy for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate. This method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.[7]

Diagram of a General Synthetic Workflow for Isothiazoles:

Caption: General workflow for the synthesis of 3,5-disubstituted isothiazoles.

Characterization Methods

The structural elucidation of newly synthesized compounds is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical environment of protons and carbon atoms, respectively, providing insights into the molecular structure. For example, in the ¹H NMR spectrum of 4-methylthiazole, characteristic shifts are observed for the methyl protons and the protons on the thiazole ring.[8]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. The NIST WebBook provides mass spectral data for 5-acetyl-4-methylthiazole.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-acetyl-2,4-dimethylthiazole shows a characteristic strong band for the C=O stretching of the acetyl group.[10]

Biological Activity and Potential Signaling Pathways

While no specific biological data or signaling pathways have been reported for 5-acetyl-3-methylisothiazole, the broader class of isothiazole and thiazole derivatives exhibits a wide range of pharmacological activities.

-

Antimicrobial Activity: Many thiazole derivatives have been shown to possess antibacterial and antifungal properties. Some studies suggest that the thiazole ring is a key pharmacophore responsible for this activity.

-

Anti-inflammatory Activity: Certain isothiazole derivatives have demonstrated significant anti-inflammatory effects in preclinical models.[11]

-

Anticancer Activity: Several novel thiazole derivatives have been synthesized and evaluated for their anticancer properties, showing inhibitory effects on cancer cell lines such as MCF-7 and HepG2.[12]

Logical Diagram of Structure-Activity Relationship (SAR) Exploration:

Caption: Logical flow for exploring the structure-activity relationships of isothiazole derivatives.

Conclusion

Although specific data for 5-acetyl-3-methylisothiazole remains elusive, this technical guide provides a robust framework for understanding its potential physical, chemical, and biological properties based on the comprehensive analysis of its isomers and related derivatives. The provided synthetic strategies and characterization methods offer a practical starting point for researchers aiming to synthesize and study this compound. The diverse biological activities observed in related molecules underscore the potential of the acetyl-methyl-isothiazole scaffold as a promising area for future drug discovery and development. Further experimental investigation is warranted to fully elucidate the specific characteristics of 5-acetyl-3-methylisothiazole.

References

- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-acetyl-4-methyl thiazole, 38205-55-9 [thegoodscentscompany.com]

- 3. 2-acetyl-5-methyl thiazole, 59303-17-2 [thegoodscentscompany.com]

- 4. 5-Acetyl-2-amino-4-methylthiazole 97 30748-47-1 [sigmaaldrich.com]

- 5. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-acetyl thiazole - Nanjing Chemical Material Corp. [njchm.com]

- 7. Isothiazole synthesis [organic-chemistry.org]

- 8. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]

- 9. 5-Acetyl-4-methylthiazole [webbook.nist.gov]

- 10. A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies [scielo.org.mx]

- 11. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of isothiazole compounds, from their initial synthesis to the development of key derivatives with significant biological and industrial applications. This document details the seminal experimental protocols, presents quantitative data for structure-activity relationship analysis, and illustrates key biological pathways and experimental workflows.

The Genesis of a Novel Heterocycle: The First Synthesis of Isothiazole

The story of isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, begins in the mid-20th century. The parent compound, isothiazole (1,2-thiazole), was first successfully synthesized in 1956 by A. Adams and R. Slack.[1][2] This pioneering work marked the introduction of a new mononuclear heterocyclic system to the world of chemistry.

The initial synthesis was a multi-step process that began with the oxidation of 5-amino-1,2-benzoisothiazole. This reaction, carried out in an alkaline solution of potassium permanganate, yielded isothiazole-4,5-dicarboxylic acid. Subsequent decarboxylation of this intermediate furnished the parent isothiazole.[3] While this method holds historical significance, it is no longer the preferred route for isothiazole synthesis due to the development of more efficient and versatile methods.[3]

Experimental Protocol for the First Synthesis of Isothiazole

The following protocol is based on the seminal work of Adams and Slack and is presented for its historical importance.

Step 1: Oxidation of 5-Amino-1,2-benzoisothiazole to Isothiazole-4,5-dicarboxylic Acid

-

Materials: 5-Amino-1,2-benzoisothiazole, potassium permanganate, sodium hydroxide, water.

-

Procedure: A solution of 5-amino-1,2-benzoisothiazole in aqueous sodium hydroxide is prepared. To this solution, a solution of potassium permanganate is added portion-wise with stirring, while maintaining the reaction temperature below a designated threshold. The reaction mixture is stirred for several hours until the oxidation is complete, as indicated by the disappearance of the permanganate color. The manganese dioxide precipitate is removed by filtration, and the filtrate containing the sodium salt of isothiazole-4,5-dicarboxylic acid is carried forward to the next step.

Step 2: Decarboxylation of Isothiazole-4,5-dicarboxylic Acid to Isothiazole

-

Materials: Filtrate from Step 1, mineral acid (e.g., sulfuric acid).

-

Procedure: The filtrate containing the sodium salt of isothiazole-4,5-dicarboxylic acid is acidified with a mineral acid. The acidified solution is then heated to induce decarboxylation. The volatile isothiazole is distilled from the reaction mixture and collected. The crude isothiazole can be further purified by fractional distillation.

Expanding the Synthetic Arsenal: Alternative Routes to the Isothiazole Core

Following its discovery, chemists developed a variety of synthetic strategies to access the isothiazole ring system, enabling the preparation of a diverse range of derivatives. These methods can be broadly categorized into cycloaddition and condensation reactions.[3][4]

Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions have proven to be a powerful tool for the construction of the isothiazole ring.[3] A common approach involves the reaction of a nitrile sulfide with an alkyne. For instance, the cycloaddition of a nitrile sulfide to dimethyl acetylenedicarboxylate yields a highly substituted isothiazole derivative.[3]

Condensation Reactions

Condensation reactions provide another versatile entry into the isothiazole nucleus. One notable method involves the reaction of β-thiocyano-cinnamaldehydes with ammonium thiocyanate.[3] In this process, the ammonium thiocyanate serves as the source of the nitrogen atom for the isothiazole ring.[3] Another approach utilizes the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate in a [4+1] annulation strategy.[4]

The following diagram illustrates a general synthetic scheme for isothiazole derivatives via a condensation reaction.

Caption: General workflow for the synthesis of 3,5-disubstituted isothiazoles via condensation.

Physicochemical and Biological Properties of Isothiazole Derivatives

The isothiazole ring is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. The physicochemical properties of these derivatives play a crucial role in their biological activity.

Table 1: Physicochemical Properties of Isothiazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃NS | |

| Molar Mass | 85.12 g/mol | [5] |

| Boiling Point | 114 °C | [5] |

| pKa (of conjugate acid) | -0.5 | [5] |

The biological activities of isothiazole derivatives are diverse and significant. They have found applications as pharmaceuticals, agrochemicals, and industrial biocides.

Table 2: Biological Activities of Selected Isothiazole Derivatives

| Compound Class | Example | Biological Activity | Quantitative Data (Example) | Reference |

| Antipsychotics | Ziprasidone | D₂ and 5-HT₂A receptor antagonist | Ki (D₂) = 4.8 nM, Ki (5-HT₂A) = 0.4 nM | |

| Antipsychotics | Perospirone | D₂ and 5-HT₂A receptor antagonist, 5-HT₁A partial agonist | Ki (D₂) = 1.4 nM, Ki (5-HT₂A) = 0.6 nM | |

| Biocides | Isothiazolinones (e.g., CMIT/MIT) | Antimicrobial | - | [3] |

| Fungicides | 3,4-Dichloroisothiazoles | Antifungal (Oomycetes) | EC₅₀ against P. cubensis = 0.046 mg/L (for a derivative) | |

| Herbicides | Various derivatives | Herbicidal | - |

Mechanisms of Action: Elucidating the Biological Pathways

The diverse biological activities of isothiazole compounds stem from their interactions with various cellular targets and signaling pathways.

Isothiazolinone Biocides: Enzyme Inhibition

Isothiazolinone biocides exert their antimicrobial effects through a two-step mechanism.[1][2] Initially, they rapidly inhibit microbial growth and metabolism. This is followed by irreversible cell damage, leading to a loss of viability.[1][2] The primary molecular target is thought to be thiol-containing enzymes, where the isothiazolinone ring undergoes a nucleophilic attack from the thiol group, leading to the formation of a disulfide bond and inactivation of the enzyme.[3]

Caption: Mechanism of action of isothiazolinone biocides.

Antipsychotic Isothiazole Derivatives: Multi-Receptor Targeting

The antipsychotic drugs ziprasidone and perospirone, which contain an isothiazole moiety, exhibit a complex pharmacology, acting on multiple neurotransmitter receptors in the brain. Their therapeutic effects are primarily attributed to their antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors. Perospirone also acts as a partial agonist at serotonin 5-HT₁A receptors. This multi-receptor profile is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia.

Caption: Multi-receptor targeting by antipsychotic isothiazole derivatives.

A Modern Approach: Experimental Workflow for Isothiazole Drug Discovery

The discovery and development of new bioactive isothiazole compounds typically follows a structured workflow, integrating chemical synthesis, biological screening, and optimization.

Caption: A typical experimental workflow for isothiazole-based drug discovery.

Conclusion

Since its discovery in 1956, the isothiazole ring system has established itself as a valuable scaffold in medicinal and agricultural chemistry. The development of diverse synthetic methodologies has enabled the creation of a vast chemical space of isothiazole derivatives, leading to the discovery of compounds with a wide range of biological activities. From life-saving antipsychotic drugs to essential industrial biocides, the impact of isothiazole chemistry is undeniable. Future research in this area will likely focus on the development of more selective and potent bioactive compounds, the exploration of novel synthetic routes, and a deeper understanding of the mechanisms of action of these versatile heterocycles.

References

An In-depth Technical Guide to the Safety and Hazards of 1-(3-Methylisothiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard profile of 1-(3-Methylisothiazol-5-yl)ethanone, based on available technical data. It is intended to inform laboratory personnel and researchers on proper handling, storage, and emergency procedures to mitigate potential risks associated with this compound.

Chemical Identification

This compound is a heterocyclic ketone. Accurate identification is critical for assessing its toxicological and safety data.

| Identifier | Data | Reference |

| IUPAC Name | 1-(3-methyl-1,2-thiazol-5-yl)ethanone | [1] |

| Synonyms | 1-(3-Methyl-isothiazol-5-yl)-ethanone | [1] |

| CAS Number | 90724-49-5 | [1] |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

Hazard Identification and Classification

The compound is classified as highly hazardous under the Globally Harmonized System (GHS). The primary dangers include acute toxicity via multiple routes, severe skin and eye damage, and high aquatic toxicity.[2] The signal word for this chemical is "Danger" .[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction |

| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from a supplier Safety Data Sheet (SDS).[2] Another GHS classification submitted to the ECHA C&L Inventory lists less severe hazards, including Flammable liquid (Category 3), Harmful if swallowed (Acute Tox. 4), and Causes skin/eye irritation (Category 2).[1]

The following pictograms are associated with the hazards of this chemical:[2]

Caption: GHS pictograms indicating the primary hazards of the compound.

Toxicological Profile

This compound exhibits significant toxicity. It is corrosive to the respiratory tract.[2]

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Toxic if swallowed (Category 3) | [2] |

| Acute Dermal Toxicity | Toxic in contact with skin (Category 3) | [2] |

| Acute Inhalation Toxicity | Fatal if inhaled (Category 2) | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns (Sub-category 1B) | [2] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | [2] |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction (Sub-category 1A) | [2] |

Detailed experimental protocols for the toxicological endpoints listed above are not available in the public domain safety documents. However, summary information from rabbit eye irritation studies indicates the substance causes serious eye damage.[2] Skin sensitization is a known hazard for the isothiazolinone class of compounds.[3][4]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this substance. All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]

| Precaution Type | Specification | Reference |

| Engineering Controls | Work under a fume hood. Use only in well-ventilated areas. | [2] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [2] |

| Skin Protection | Wear chemically resistant gloves and protective clothing. Immediately change contaminated clothing. | [2] |

| Respiratory Protection | Wear respiratory protection. Ensure respirators are properly maintained and tested. | [2] |

| Hygiene Measures | Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area. Apply preventive skin protection. | [2] |

The compound should be stored in a tightly closed container in a dry, well-ventilated place.[2] It should be kept locked up or in an area accessible only to qualified personnel.[2] The material is noted as being air-sensitive and should be stored under an inert gas.[2]

Caption: Recommended workflow for safely handling this compound.

First Aid and Emergency Procedures

Immediate medical attention is required for any exposure. Show the Safety Data Sheet to the attending physician.[2]

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move person to fresh air. If breathing stops, provide artificial respiration. Call a physician immediately. | [2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. | [2] |

| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do. | [2] |

| Ingestion | Give water to drink (two glasses at most). Do NOT induce vomiting. Seek medical advice immediately. | [2] |

For spills, cover drains and prevent the product from entering them.[2] Collect the spill carefully, bind it, and pump it off. Clean the affected area thoroughly and dispose of the material properly. Avoid the generation of dusts.[2]

Environmental Hazards

This substance is classified as very toxic to aquatic life with long-lasting effects.[2] Release into the environment must be avoided.[2] Do not let the product enter drains, ground water, or water courses.[2][3]

References

Methodological & Application

Synthesis of 1-(3-Methylisothiazol-5-yl)ethanone: An Overview of Methodologies

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-methylisothiazol-5-yl)ethanone, a valuable building block in medicinal chemistry and drug development, presents a unique challenge due to the specific reactivity of the isothiazole ring. While direct Friedel-Crafts acylation, a common method for introducing acyl groups to aromatic rings, is generally unsuccessful with isothiazoles, alternative synthetic strategies have been developed. This application note provides an overview of potential synthetic routes and a generalized protocol based on established chemical principles for the preparation of this target molecule.

Summary of Synthetic Approaches

| Method | Starting Material | Key Transformation | Reported Yield | Purity |

| Route 1: From Substituted Furans | 2-methyl-5-acylfuran | Ring transformation with a sulfur and nitrogen source | Variable | Good |

| Route 2: Functionalization of 3-Methylisothiazole | 3-Methylisothiazole | 1. Halogenation at C52. Metal-halogen exchange3. Acylation | Not specified in literature | Dependent on purification |

| Route 3: Nucleophilic Substitution | 5-Halo-3-methylisothiazole | Reaction with an acetyl anion equivalent | Not specified in literature | Dependent on purification |

Experimental Protocol: A Generalized Approach via Functionalization

The following protocol outlines a plausible, multi-step synthesis of this compound starting from the commercially available 3-methylisothiazole. This approach circumvents the unreactivity of the isothiazole ring towards direct Friedel-Crafts acylation by first introducing a handle for subsequent functionalization.

Materials and Equipment:

-

3-Methylisothiazole

-

N-Bromosuccinimide (NBS) or other suitable halogenating agent

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Organolithium reagent (e.g., n-butyllithium) or Magnesium metal

-

Acetyl chloride or N,N-dimethylacetamide

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Chromatography equipment for purification (e.g., column chromatography)

-

Analytical instruments for characterization (e.g., NMR, GC-MS)

Procedure:

Step 1: Halogenation of 3-Methylisothiazole at the 5-position

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methylisothiazole in a suitable anhydrous solvent.

-

Cool the solution to the appropriate temperature (typically 0 °C or below).

-

Slowly add a halogenating agent (e.g., N-Bromosuccinimide) portion-wise, while monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up.

-

Purify the resulting 5-halo-3-methylisothiazole by distillation or column chromatography.

Step 2: Metal-Halogen Exchange and Acylation

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 5-halo-3-methylisothiazole in an anhydrous ethereal solvent (e.g., THF).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add an organolithium reagent (e.g., n-butyllithium) dropwise to perform the metal-halogen exchange.

-

After stirring for a short period, add the acylating agent (e.g., acetyl chloride or N,N-dimethylacetamide) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Step 3: Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Application Notes and Protocols: 1-(3-Methylisothiazol-5-yl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylisothiazol-5-yl)ethanone is a heterocyclic ketone containing the isothiazole scaffold. While direct applications of this specific compound in medicinal chemistry are not extensively documented in publicly available literature, its structural motif is of significant interest. The isothiazole ring is a recognized pharmacophore present in a variety of biologically active compounds. This document provides an overview of the potential applications of this compound as a building block in the synthesis of novel therapeutic agents, drawing upon data from related isothiazole and thiazole derivatives. The following sections detail potential therapeutic applications, quantitative biological data of related compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows.

Potential Therapeutic Applications

Derivatives of the isothiazole and structurally similar thiazole nucleus have demonstrated a broad range of pharmacological activities, suggesting that this compound could serve as a valuable starting material for the development of new drugs in the following areas:

-

Anticancer Agents: Isothiazole and thiazole derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

-

Antimicrobial Agents: The isothiazole and thiazole scaffolds are present in numerous compounds with significant antibacterial and antifungal properties. These compounds can be effective against multidrug-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Enzyme Inhibitors: Modified isothiazole and thiazole cores have been investigated as inhibitors of various enzymes, including urease, which is implicated in pathologies such as peptic ulcers and urinary tract infections.

-

Anti-inflammatory Agents: Certain derivatives of 3-methylisothiazole have been reported to possess anti-inflammatory properties, indicating potential applications in the treatment of inflammatory disorders.

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives of isothiazole and thiazole, which can serve as a reference for the potential efficacy of novel compounds synthesized from this compound.

Table 1: Anticancer Activity of Isothiazole and Thiazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Phenylthiazole Derivatives | MRSA (USA300) | MIC | 8 µg/mL | [1] |

| Thiazolidinone Derivatives | MCF-7 | GI50 | 28.5 µg/mL | [2] |

| Thiazolidinone Derivatives | MCF-7 | IC50 | 1.473 µM | [3] |

| Acetylated 5-aminosalicylate-thiazolinone hybrids | MCF7, HeLa, HCT-116, HepG2 | IC50 | < 1 µM | [4] |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Leukemia (CCRF-CEM, HL-60(TB)), Renal Cancer (UO-31), Breast Cancer (MCF7) | Moderate Activity | Not specified | [5] |

Table 2: Antimicrobial Activity of Isothiazole and Thiazole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| 1,4-Benzothiazine Derivative | Vibrio cholerae | MIC | 50% | [6] |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | Active | Not specified | [5] |

| Phenylthiazole Derivatives | MRSA (USA300) | MIC | 8 µg/mL | [1] |

| 3,5-diaminoisothiazole derivatives | Various bacteria and fungi | Active | Not specified | [7] |

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Enzyme | Activity Metric | Value | Reference |

| Thioxothiazolidinyl-acetamides | Urease | IC50 | 1.473–9.274 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative isothiazole derivative and for key biological assays.

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole-4-carboxamide

This protocol describes a potential synthetic route to a functionalized 3-methylisothiazole derivative, which could be a key intermediate for further elaboration.

Materials:

-

β-Iminothiobutyramide

-

Chloramine-T trihydrate

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

-

Dry hydrogen chloride

Procedure:

-

Dissolve 5.6 g of chloramine-T trihydrate and 0.8 g of sodium hydroxide in 20 cc of water.

-

Add 2.3 g of β-iminothiobutyramide to the solution.

-

Shake the mixture vigorously for four hours.

-

Extract the clear solution with diethyl ether.

-

Dry the combined ether extracts over magnesium sulfate.

-

Saturate the dried ether solution with dry hydrogen chloride gas to precipitate the hydrochloride salt of 5-amino-3-methylisothiazole.

-

Further functionalization to the carboxamide can be achieved through established chemical transformations.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Isopropanol with 0.04 N HCl

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the isopropanol-HCl solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO (stock solution)

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate a key signaling pathway potentially targeted by isothiazole derivatives and the experimental workflows for their synthesis and biological evaluation.

Caption: PI3K/Akt signaling pathway and potential inhibition by isothiazole derivatives.

Caption: General workflow for the synthesis of isothiazole derivatives.

Caption: Workflow for anticancer and antimicrobial activity screening.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: 1-(3-Methylisothiazol-5-yl)ethanone as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylisothiazol-5-yl)ethanone is a valuable heterocyclic building block for the synthesis of a diverse range of biologically active compounds. Its isothiazole core, a sulfur- and nitrogen-containing aromatic ring, is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical and pharmacological properties to drug candidates. The presence of a reactive acetyl group provides a convenient handle for various chemical transformations, enabling the construction of complex molecular architectures. These derivatives have shown significant potential in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, supported by quantitative data from analogous compounds and visualizations of relevant biological pathways.

Key Applications

The primary application of this compound lies in its utility as a precursor for the synthesis of:

-

Isothiazolyl-pyrazole derivatives: These compounds are formed through the condensation of the ethanone with various hydrazine derivatives. Pyrazole-containing molecules are known to exhibit a wide spectrum of biological activities.

-

Isothiazolyl-chalcone derivatives: Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, which are precursors to flavonoids and other bioactive heterocyclic systems.

These derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Targeting key signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Agents: Inhibiting enzymes such as cyclooxygenase-2 (COX-2).

-

Antimicrobial Agents: Targeting essential bacterial enzymes like DNA gyrase.

Data Presentation: Biological Activities of Analogous Compounds